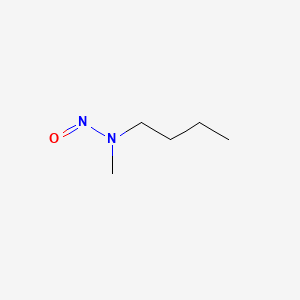

Methylbutylnitrosamine

Description

Contextualization of N-Nitrosamines in Chemical Sciences

N-Nitrosamines, or more formally N-nitrosamines, are a class of organic compounds characterized by a nitroso group (–N=O) bonded to an amine nitrogen atom. antteknik.comresearchgate.net Their general chemical structure is R₂N−N=O, where R typically represents an alkyl or aryl group. antteknik.comwikipedia.org The formation of N-nitrosamines is a significant topic in organic chemistry, often resulting from the reaction of a secondary amine with a nitrosating agent, most commonly nitrous acid (HNO₂). antteknik.comwikipedia.org This reaction is of particular interest as it can occur under various conditions, including those found in industrial processes and biological systems. antteknik.comacs.org

The scientific community has dedicated considerable effort to studying N-nitrosamines due to their widespread presence as environmental contaminants in air, water, and soil, as well as in various consumer products. acs.org Their inadvertent formation during industrial processes, such as water disinfection and pharmaceutical manufacturing, has prompted extensive research into their detection, formation mechanisms, and remediation. acs.orgpharmaexcipients.com From a chemical structure standpoint, the C₂N₂O core of nitrosamines is planar, a feature established through X-ray crystallography. antteknik.comwikipedia.org For instance, in dimethylnitrosamine, the N-N and N-O bond distances are approximately 132 and 126 picometers, respectively. antteknik.comwikipedia.org An understanding of the fundamental organic chemistry of N-nitrosamines—their structure, reactivity, and synthesis—is crucial for addressing the challenges associated with their presence as contaminants. acs.orgmit.edu

Overview of Methylbutylnitrosamine in Mechanistic Investigations

N-Nitroso-N-methylbutylamine, commonly known as this compound, is a specific compound within the N-nitrosamine class. chemeo.com It belongs to the N-nitrosomethyl-n-alkylamines (NMAs) group, which are tertiary amines featuring a methyl group and an alkyl chain attached to the amine nitrogen, along with the defining nitroso group. ca.gov Its chemical and physical properties are well-documented in scientific literature.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 7068-83-9 |

| Molecular Formula | C₅H₁₂N₂O |

| Molecular Weight | 116.16 g/mol sigmaaldrich.com |

| Appearance | Liquid sigmaaldrich.com |

| Density | 0.93 g/cm³ sigmaaldrich.com |

| Boiling Point | 107.1 - 107.7 °C sigmaaldrich.com |

This table contains interactive data. Users can sort and filter the information as needed.

The primary role of N-nitrosamines like this compound in academic research is often as a subject for mechanistic investigations, particularly concerning their formation and metabolic activation. wikipedia.orgacs.org The mechanism of action for many N-nitrosamines involves metabolic activation, a process required to convert them into reactive alkylating agents that can modify DNA bases. wikipedia.orgacs.org This process typically begins with enzymatic α-hydroxylation by cytochrome P450 enzymes, leading to an unstable primary nitrosamine (B1359907) that decomposes to form a diazonium ion, the ultimate DNA alkylating species. acs.org

Research into the formation of nitrosamines has revealed complex pathways, sometimes involving microorganisms. For example, studies have shown that certain fungi can facilitate the synthesis of nitrosamines from their precursors. One study identified a new compound, N-3-methylbutyl-N-1-methylacetonylnitrosamine, in corn-bread that was inoculated with common fungi like Fusarium moniliforme and then treated with sodium nitrite (B80452). nih.gov The same study also detected the formation of dimethylnitrosamine, diethylnitrosamine, and methylbenzylnitrosamine under these conditions. nih.gov Other research has demonstrated that Candida albicans can enhance the formation of benzylmethylnitrosamine from its precursors, both through cell-mediated catalysis and by creating an acidic microenvironment that favors spontaneous nitrosation. researchgate.net These findings highlight the role of biological systems in the formation of complex nitrosamines and are central to mechanistic investigations in this field.

Research Gaps and Future Directions in Nitrosamine Chemistry

Despite decades of study, significant research gaps remain in the field of nitrosamine chemistry, and these gaps are shaping the future direction of academic and industrial research. A primary challenge is the need for more advanced and sensitive analytical methods for the detection and quantification of trace levels of nitrosamines in complex matrices like pharmaceuticals and food products. theanalyticalscientist.comnumberanalytics.com

Consequently, future research efforts are increasingly directed towards prevention and mitigation strategies. theanalyticalscientist.com This includes the careful selection of raw materials in manufacturing, the optimization of process parameters like temperature and pH to disfavor nitrosamine formation, and the use of inhibitors or scavengers that can intercept precursors or block the nitrosation reaction. theanalyticalscientist.comzamann-pharma.com The development of innovative technologies and improved manufacturing practices to reduce nitrosamine levels is a key objective. numberanalytics.com

Furthermore, evolving regulatory landscapes continue to drive scientific inquiry. zamann-pharma.com There is a push for greater harmonization of regulatory guidelines across different international bodies. theanalyticalscientist.com The emergence of nitrosamine drug substance-related impurities (NDSRIs), which are structurally related to the active pharmaceutical ingredient (API), presents a new and complex challenge that requires dedicated research to establish reliable risk assessment and control strategies. researchgate.net The use of artificial intelligence and machine learning to predict nitrosamine formation risk is also an emerging trend that could revolutionize risk management in the pharmaceutical industry. zamann-pharma.com

Structure

3D Structure

Propriétés

IUPAC Name |

N-butyl-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-3-4-5-7(2)6-8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTSCJXWLVREKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220960 | |

| Record name | Nitrosomethyl-N-butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | N-Nitrosomethyl-N-butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21337 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

193.6 °C | |

| Record name | N-NITROSOMETHYL-N-BUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/864 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

32.6 °C | |

| Record name | N-NITROSOMETHYL-N-BUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/864 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

1 | |

| Record name | N-NITROSOMETHYL-N-BUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/864 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.21 [mmHg], 0.6 mmHg | |

| Record name | N-Nitrosomethyl-N-butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21337 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSOMETHYL-N-BUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/864 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

7068-83-9 | |

| Record name | N-Methyl-N-nitroso-1-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7068-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrosomethyl-n-butylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007068839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosomethyl-N-butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | butyl(methyl)nitrosoamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-N-NITROSO-1-BUTANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F60APV88QL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-NITROSOMETHYL-N-BUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/864 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Chemical Synthesis and Derivatization Studies of Methylbutylnitrosamine

Laboratory Synthetic Methodologies

The synthesis of methylbutylnitrosamine, like other N-nitrosamines, is primarily achieved through the nitrosation of its corresponding secondary amine precursor. Various methodologies have been developed, ranging from traditional acid-catalyzed reactions to more modern, optimized procedures that offer higher efficiency and milder conditions.

Precursor Compounds and Reaction Conditions

The principal precursor for the synthesis of this compound is the secondary amine, N-methylbutylamine. The core of the synthesis involves the reaction of this amine with a nitrosating agent, which introduces the nitroso (-N=O) group.

Traditional Method: The conventional method for N-nitrosamine formation involves the reaction of a secondary amine with a source of the nitrosonium ion (NO⁺). organic-chemistry.org Typically, this is achieved by using sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl). schenautomacao.com.br The acid protonates the nitrite ion to form nitrous acid (HNO₂), which then generates the electrophilic nitrosating species that reacts with the nucleophilic amine.

Precursors : N-methylbutylamine, Sodium Nitrite

Reagent : Strong acid (e.g., HCl)

Conditions : Aqueous, acidic (low pH), typically at room temperature or below.

Modern Nitrosating Agents: More recent synthetic strategies employ alternative nitrosating agents that can operate under milder and often non-aqueous conditions. One prominent example is the use of tert-butyl nitrite (TBN). rsc.org This reagent is effective in nitrosating secondary amines and offers advantages such as compatibility with a wider range of solvents and the ability to perform the reaction under neutral, acid-free conditions. schenautomacao.com.brrsc.org Other methods involve reagents like nitromethane (B149229) in the presence of an oxidant or N-nitrososulfonamides that act as transnitrosation agents. organic-chemistry.orggoogle.com

Optimization of Synthetic Routes

Optimization of synthetic pathways for N-nitrosamines aims to improve yield, reduce reaction times, enhance safety, and simplify purification. The development of methods using tert-butyl nitrite (TBN) under solvent-free conditions represents a significant advancement in green chemistry for nitrosamine (B1359907) synthesis. rsc.orgsemanticscholar.org

This approach offers several key advantages over traditional acid-catalyzed methods:

High Efficiency : The reaction often proceeds to completion in minutes, providing excellent yields. rsc.org

Mild Conditions : The absence of strong acids makes the protocol suitable for substrates with acid-labile functional groups. rsc.orgresearchgate.net

Simplified Isolation : The primary byproduct when using TBN is tert-butanol, which is volatile and easily removed, simplifying the purification of the final product. schenautomacao.com.br

Solvent-Free Option : Running the reaction neat (without solvent) minimizes chemical waste, aligning with the principles of green chemistry. rsc.orgresearchgate.net

The table below illustrates the efficiency of TBN in the nitrosation of a representative secondary amine under various conditions, demonstrating the effectiveness of the solvent-free approach.

| Entry | Solvent | Time (minutes) | Yield (%) |

| 1 | Dichloromethane (B109758) | 20 | 94 |

| 2 | Tetrahydrofuran | 25 | 92 |

| 3 | Acetonitrile | 30 | 90 |

| 4 | Methanol (B129727) | 45 | 88 |

| 5 | Water | 90 | 85 |

| 6 | Solvent-Free | 5 | 99 |

| Data derived from studies on analogous secondary amines demonstrating the optimization principle. rsc.orgsemanticscholar.org |

Synthesis of Deuterium-Labeled Analogues for Mechanistic Research

Isotopically labeled compounds are invaluable tools in mechanistic and metabolic studies. princeton.edu The synthesis of deuterium-labeled this compound, where one or more hydrogen atoms are replaced by deuterium (B1214612) (²H or D), allows researchers to trace the molecule's fate in biological systems and to investigate reaction mechanisms through the kinetic isotope effect.

Several general strategies exist for the synthesis of deuterated compounds, which can be applied to this compound or its precursors. nih.govnih.gov

Use of Deuterated Precursors : The synthesis can start from commercially available deuterated building blocks. For instance, a deuterated alkyl halide could be used to synthesize the N-methylbutylamine precursor with deuterium atoms at specific positions.

Hydrogen Isotope Exchange (HIE) : This method involves the direct replacement of C-H bonds with C-D bonds on the target molecule or a late-stage intermediate. nih.gov Modern HIE reactions can be catalyzed by transition metals or photoredox catalysts, often using deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. nih.gov This allows for the installation of deuterium at specific sites, such as the α-amino positions, which are often involved in metabolic activation. nih.govnih.gov

Reductive Deuteration : Unsaturated precursors, such as imines or enamines, can be reduced using deuterium-donating reagents like sodium borodeuteride (NaBD₄) to introduce deuterium into the molecule.

Preparation of Structural Analogues for Comparative Studies

The synthesis of structural analogues of this compound is essential for comparative toxicology and structure-activity relationship (SAR) studies. By systematically modifying the alkyl chains attached to the nitrogen atom, researchers can investigate how changes in molecular structure affect the compound's chemical and biological properties. The synthetic methodologies described for this compound are generally applicable to these analogues, starting from the corresponding secondary amine precursors.

The following table lists several structural analogues of this compound that have been synthesized for research purposes.

| Compound Name | Precursor Amine | Molecular Formula | Notes |

| N-Nitrosodimethylamine (NDMA) | Dimethylamine | C₂H₆N₂O | A well-studied nitrosamine often used as a reference compound. nih.gov |

| N-Nitrosodiethylamine (NDEA) | Diethylamine | C₄H₁₀N₂O | An analogue with two ethyl groups. tandfonline.com |

| N-Nitrosomethylethylamine (NMEA) | Methylethylamine | C₃H₈N₂O | A simple, unsymmetrical analogue. semanticscholar.org |

| N-Nitroso-N-(1-methylacetonyl)-3-methylbutylamine | N-(1-methylacetonyl)-3-methylbutylamine | C₉H₁₈N₂O₂ | A more complex analogue identified in certain foods. acs.org |

Chemical Reactivity and Degradation Pathways in Controlled Environments

The chemical reactivity of this compound is dictated by the N-nitroso functional group. Understanding its degradation pathways is critical for developing methods for its removal from contaminated environments and for assessing its stability. In controlled laboratory settings, N-nitrosamines are known to degrade via several pathways. nih.gov

Photodegradation (Photolysis) : N-nitrosamines are susceptible to degradation by ultraviolet (UV) light. nih.gov The energy from UV radiation can cause the cleavage of the relatively weak N-N bond, leading to the formation of aminyl and nitric oxide radicals. nih.govnih.gov These reactive species can then undergo a series of secondary reactions, resulting in the breakdown of the original molecule into smaller, less complex products such as the parent amine, aldehydes, and nitrite/nitrate ions. nih.gov The rate of photolysis is often pH-dependent. nih.govacs.org

Oxidation : Nitrosamines can be oxidized to their corresponding N-nitramines (R₂N-NO₂) by strong oxidizing agents like peroxy acids or nitric acid. nih.gov Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), are effective at degrading nitrosamines in aqueous solutions. tandfonline.comnih.gov The hydroxyl radical can abstract a hydrogen atom from one of the alkyl chains, initiating a degradation cascade. nih.gov

Reduction : The nitroso group can be reduced to a hydrazine (B178648) or back to the parent secondary amine using various reducing agents. acs.org

Acid-Catalyzed Denitrosation : In strongly acidic conditions (pH 1-2), N-nitrosamines can undergo protolytic denitrosation, which cleaves the nitroso group and regenerates the secondary amine. nih.govresearchgate.net This reaction can be accelerated by the presence of certain nucleophiles. nih.gov

The table below summarizes the primary degradation pathways for N-nitrosamines in controlled environments.

| Degradation Pathway | Conditions / Reagents | Primary Mechanism |

| Photodegradation | UV Light | Cleavage of the N-N bond, radical formation. nih.govnih.gov |

| Oxidation | Peroxy acids, Ozone, •OH radicals | Conversion to N-nitramine or radical-initiated decomposition. nih.govtandfonline.com |

| Denitrosation | Strong acid (pH < 2) | Acid-catalyzed cleavage of the N-N bond. nih.govresearchgate.net |

Molecular Transformations and Metabolic Activation Research

Enzymatic Biotransformation Pathways

The enzymatic conversion of Methylbutylnitrosamine is a multifaceted process involving both P450 and non-P450 enzyme systems. These transformations are crucial in determining the biological activity of the compound.

The principal pathway for the metabolic activation of N-nitrosomethyl-n-alkylamines, including this compound, is initiated by hydroxylation. ca.gov This reaction is catalyzed by cytochrome P450 enzymes and can occur at various positions on the molecule's alkyl chains. ca.gov Hydroxylation at the α-carbon of either the methyl or butyl group is a key bioactivation step. ca.gov Research has also identified the formation of 2-, 3-, and 4-hydroxy derivatives of methyl-n-butylnitrosamine (MBN), indicating that hydroxylation also occurs at the β, γ, and δ positions of the butyl chain. sigmaaldrich.com

Specific cytochrome P450 isoforms are involved in the metabolism of N-nitrosomethyl-n-alkylamines. ca.gov For this class of compounds, CYP1A has been shown to catalyze the α-hydroxylation of the alkyl chain, while CYP2E1 is implicated in the oxidation of the methyl group. ca.gov In studies with the related compound N-nitrosodimethylamine, CYP2E1 (also referred to as P450IIE1) was identified as a major enzyme in its metabolic activation. sigmaaldrich.comsigmaaldrich.com The organ specificity of nitrosamines is likely influenced by the expression of tissue-specific P-450 isozymes that activate these compounds. up.ac.za

The enzymatic hydroxylation of this compound exhibits regioselectivity. The primary activation pathway involves hydroxylation at the α-carbon position, which leads to the formation of reactive intermediates. ca.govup.ac.za However, the identification of metabolites hydroxylated at the 2-, 3-, and 4-positions of the butyl chain demonstrates that CYP enzymes can attack multiple sites on the molecule. sigmaaldrich.com Detailed studies on the stereoselectivity of this compound hydroxylation were not found in the reviewed literature. Metabolizing enzymes often show a preference for one enantiomer of a chiral compound, a phenomenon that has significant pharmacokinetic implications. nih.gov

While CYP enzymes are central, other enzymatic pathways contribute to the metabolism of this compound. Reductive denitrosation has been identified as a metabolic route, which occurs through the combined actions of cytochrome P450 and NADPH-dependent P450 reductase. ca.gov

A critical outcome of the metabolic activation of this compound is the generation of highly reactive chemical species. ca.gov The hydroxylation at the α-carbon is believed to produce an unstable intermediate. ca.gov This intermediate subsequently breaks down, leading to the formation of a diazonium ion, which is capable of alkylating DNA. ca.gov This process can also lead to the formation of alkyldiazohydroxides, which are precursors to alkylating species. up.ac.za

Cytochrome P450-Mediated Hydroxylation (α- and β-positions)

Non-Enzymatic Reactions within Biological Milieus

Beyond direct enzymatic action, this compound can be activated through non-enzymatic chemical reactions. Research has shown that the reaction of N-nitroso-N-methylbutylamine with a modified Fenton's reagent, a system that generates radical species, results in mutagenic activity without the need for enzymatic activation. sigmaaldrich.com This suggests that under conditions of oxidative stress within a biological environment, non-enzymatic activation pathways may contribute to the compound's effects. Related compounds, such as nitrosamides, can also be converted to alkylating species through non-enzymatic chemical reactions. up.ac.za

Data Tables

Table 1: Summary of Metabolic Pathways for this compound

| Pathway | Enzymes/Conditions | Key Products/Intermediates | Significance | References |

| α-Hydroxylation | Cytochrome P450 (e.g., CYP1A, CYP2E1) | α-Hydroxy-nitrosamine | Bioactivation | ca.gov |

| β,γ,δ-Hydroxylation | Cytochrome P450 | 2-, 3-, and 4-hydroxy derivatives | Metabolic Detoxification/Alteration | sigmaaldrich.com |

| Reductive Denitrosation | Cytochrome P450, NADPH-P450 Reductase | Denitrosated amine | Metabolism | ca.gov |

| Formation of Reactive Intermediates | Spontaneous decomposition of α-hydroxy-nitrosamine | Diazonium ions, Alkyldiazohydroxides | DNA Alkylation | ca.govup.ac.za |

| Non-Enzymatic Activation | Radical species (e.g., via Fenton's reagent) | Mutagenic products | Activation without metabolic enzymes | sigmaaldrich.com |

Generation of Reactive Oxygen Species (ROS) and Radical Intermediates

The metabolic activation of N-nitrosomethyl-n-butylamine (NMBA) is intrinsically linked to the generation of reactive oxygen species (ROS) and radical intermediates, which are key players in the mechanisms of oxidative stress and cellular damage.

Electron Spin Resonance (ESR) Studies of Radical Formation

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for the direct detection and characterization of chemical species that possess unpaired electrons, such as free radicals. sciencepublishinggroup.comnih.govmdpi.com This method provides invaluable insights into the formation, stability, and reactivity of radical intermediates generated during the metabolic processing of compounds like NMBA. sciencepublishinggroup.com

In the context of nitrosamine (B1359907) research, ESR spin-trapping techniques are particularly crucial. nih.govmdpi.com Short-lived, highly reactive radicals produced during the metabolic activation of NMBA are "trapped" by reacting with a spin-trapping agent, forming a more stable radical adduct. nih.govmdpi.com This adduct can then be detected and its ESR spectrum analyzed to identify the original transient radical. Commonly used spin traps include nitrone and nitroso compounds. nih.gov

While direct ESR studies specifically detailing radical formation from this compound are not extensively available in the provided results, the principles of ESR spectroscopy are well-established for studying radical generation from various chemical and biological processes. sciencepublishinggroup.comnih.govdgk-ev.deresearchgate.net For instance, ESR has been employed to investigate the formation of radical species in various contexts, from the study of stable free radicals like diphenyl-picryl-hydrazyl (DPPH) to the detection of ROS in biological systems. sciencepublishinggroup.comdgk-ev.de The technique allows for the quantification and characterization of free radicals, offering a window into the redox state of cells and tissues. dgk-ev.de

Table 1: ESR Spin Traps and Their Applications

| Spin Trap | Type | Application | Reference |

| 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) | Nitrone | Distinguishing between reactive oxygen species (ROS) and lipid oxygen species (LOS). | nih.govdgk-ev.de |

| 3-(carboxyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (PCA) | Nitroxide Spin Marker | Quantifying formed radicals induced by exogenous factors. | dgk-ev.de |

| 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) | Nitroxide Spin Marker | Studying antioxidant status. | dgk-ev.de |

Mechanisms of Oxidative Stress Induction at the Molecular Level

The generation of ROS during the metabolism of NMBA can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. researchgate.netmdpi.com This imbalance results in damage to crucial biomolecules, including lipids, proteins, and DNA. mdpi.commdpi.com

The molecular mechanisms of oxidative stress induction by compounds like NMBA are multifaceted:

Mitochondrial Dysfunction: Mitochondria are a primary source of ROS production during normal cellular respiration. mdpi.comnih.gov The metabolic byproducts of NMBA can interfere with the mitochondrial electron transport chain, leading to an overproduction of superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂). mdpi.commdpi.com This can create a vicious cycle, where mitochondrial damage leads to more ROS generation and further cellular injury. mdpi.com

Enzyme Activation and Depletion of Antioxidants: Exposure to NMBA has been shown to suppress the expression and activity of key antioxidant enzymes such as glutathione (B108866) peroxidase (GPx) and superoxide dismutase (SOD2). researchgate.net This compromises the cell's ability to neutralize ROS. Concurrently, there is an observed increase in the ratios of oxidized to reduced glutathione (GSSG/GSH) and NADP⁺ to NADPH, indicating a depletion of the cell's reducing power. researchgate.net

Lipid Peroxidation: The abundance of polyunsaturated fatty acids in cellular membranes makes them particularly vulnerable to attack by ROS. mdpi.comfrontiersin.org This process, known as lipid peroxidation, can lead to the formation of reactive aldehydes and compromise membrane integrity and fluidity, impairing cellular function. researchgate.netfrontiersin.org

Activation of Stress-Signaling Pathways: Oxidative stress can activate various cellular signaling pathways, such as the NF-κB and MAPK pathways. researchgate.netnih.gov While these pathways are involved in normal cellular responses, their chronic activation due to persistent oxidative stress can contribute to inflammation and other pathological processes. researchgate.netnih.gov

Table 2: Effects of NMBA Exposure on Oxidative Stress Markers

| Marker | Effect of NMBA Exposure | Reference |

| Glutathione Peroxidase (GPx) | Suppressed expression and activity | researchgate.net |

| Superoxide Dismutase 2 (SOD2) | Suppressed expression and activity | researchgate.net |

| Hydrogen Peroxide (H₂O₂) | Increased concentration | researchgate.net |

| Lipid Peroxidation (LPO) | Increased concentration | researchgate.net |

| GSSG/GSH Ratio | Increased | researchgate.net |

| NADP⁺/NADPH Ratio | Increased | researchgate.net |

| NF-κB/MAPK Signaling | Activated | researchgate.net |

Mechanistic Studies of Molecular Interactions

DNA Alkylation and Adduct Formation Mechanisms

The genotoxicity of NMBA is primarily attributed to its ability to alkylate DNA, a process that is initiated by metabolic activation. ca.gov Cytochrome P450 enzymes play a crucial role in the α-hydroxylation of the methyl and butyl groups of NMBA. frontiersin.orgnih.gov This metabolic activation leads to the formation of highly reactive electrophilic intermediates, namely diazonium ions. mdpi.comeuropa.euacs.org These intermediates can then attack nucleophilic sites on the DNA bases, resulting in the formation of various DNA adducts. nih.govresearchgate.net

The α-hydroxylation of the methyl group of NMBA generates a methyldiazonium ion, which is a potent methylating agent. mdpi.commdpi.com Conversely, α-hydroxylation of the butyl group can lead to the formation of a butyldiazonium ion, which can subsequently form butyl-DNA adducts. Studies have shown that for N-nitroso-N-methyl-n-butylamine (referred to as NMA-C4), the methyl group binds to a greater extent to nucleic acids than the butyl group. ca.gov

Identification and Characterization of DNA Adducts (e.g., O6-methylguanine, N7-methylguanine)

The interaction of the methyldiazonium ion derived from NMBA with DNA leads to the formation of several methylated purine (B94841) bases. The most common and well-characterized of these are O6-methylguanine (O6-MeG) and N7-methylguanine (N7-MeG). nih.govhesiglobal.org While direct studies on NMBA are limited, research on closely related N-nitrosomethyl-n-alkylamines (NMAs) and other methylating nitrosamines provides strong evidence for the formation of these adducts. ca.govhesiglobal.org For instance, studies on N-nitrosomethyl-n-pentylamine (NMA-C5) have shown the formation of O6-methylguanine in the DNA of target tissues. ca.gov

O6-methylguanine (O6-MeG): This adduct is considered highly mutagenic because it can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. cdc.govnih.gov Its formation is a critical event in the initiation of carcinogenesis by methylating agents. researchgate.net

N7-methylguanine (N7-MeG): This is often the most abundant methyl adduct formed. nih.govescholarship.org Although less directly mutagenic than O6-MeG, N7-MeG can destabilize the glycosidic bond, leading to depurination and the formation of an abasic site, which can also be mutagenic if not repaired. creative-proteomics.com

Other potential, though less frequent, methylation sites in DNA include the N3 position of adenine (B156593) (N3-methyladenine). nih.gov

Table 1: Major DNA Adducts Formed by Methylating Nitrosamines

| Adduct Name | Site of Alkylation | Significance |

| O6-methylguanine (O6-MeG) | O6 position of guanine (B1146940) | Highly mutagenic, causes G:C to A:T transitions. cdc.govnih.gov |

| N7-methylguanine (N7-MeG) | N7 position of guanine | Most abundant adduct, can lead to depurination. nih.govescholarship.orgcreative-proteomics.com |

| N3-methyladenine (N3-MeA) | N3 position of adenine | A less common but still significant DNA lesion. nih.gov |

Kinetics and Thermodynamics of Adduct Formation

Specific kinetic and thermodynamic data for the formation of DNA adducts by methylbutylnitrosamine are not extensively documented in the available literature. However, general principles of DNA alkylation by N-nitroso compounds can be inferred from studies on similar agents. The formation of DNA adducts is a chemical reaction, and its rate is dependent on factors such as the concentration of the reactive electrophile (the diazonium ion), the accessibility of the nucleophilic sites on the DNA, and the intrinsic reactivity of these sites. nih.gov

Quantum chemical calculations on other nitrosamines, such as N-nitrosodimethylamine (NDMA), have shown that the reaction of the diazonium ion with the N7 position of guanine is a strongly exothermic process with a discernible transition state barrier. nih.gov This suggests that the formation of N7-methylguanine is a thermodynamically favorable and kinetically feasible process. The kinetics of adduct formation in vivo are further complicated by competing reactions, such as the reaction of the diazonium ion with water, and the ongoing processes of DNA repair. frontiersin.org

Influence of DNA Sequence Context on Alkylation Patterns

The efficiency of DNA alkylation by N-nitroso compounds is not random and can be significantly influenced by the local DNA sequence. nih.gov Studies on N-methyl-N-nitrosourea (MeNU) and N-ethyl-N-nitrosourea (EtNU) have demonstrated that the frequency of O6-alkylation of a guanine residue is dependent on the identity of the flanking nucleotides. nih.gov

Specifically, a guanine residue flanked by another guanine on its 5' side is more susceptible to O6-alkylation. nih.gov Conversely, a thymine at the 5'-neighboring position has an inhibitory effect on the alkylation of the adjacent guanine. nih.gov The nucleotides on the 3' side also exert an influence, though generally to a lesser extent than the 5' neighbors. nih.gov This sequence-dependent pattern of alkylation can lead to the formation of mutational "hotspots" within genes. nih.gov While this phenomenon has not been specifically detailed for this compound, it is a well-established principle for other simple alkylating agents.

Table 2: Influence of 5' Flanking Nucleotide on O6-Guanine Alkylation by N-Nitrosoureas

| 5' Flanking Nucleotide | Relative Alkylation Frequency |

| Guanine | High |

| Adenine | Moderate |

| Cytosine | Moderate |

| Thymine | Low |

| Data extrapolated from studies on N-methyl-N-nitrosourea and N-ethyl-N-nitrosourea. nih.gov |

Role of DNA Repair Pathways in Adduct Removal

Cells possess several sophisticated DNA repair pathways to counteract the damaging effects of DNA alkylation. nih.gov The specific pathway employed depends on the nature of the adduct.

Base Excision Repair (BER): This is a primary pathway for the removal of smaller, non-helix-distorting lesions like N7-methylguanine and N3-methyladenine. nih.govnih.govwikipedia.org The process is initiated by a DNA glycosylase that recognizes and excises the damaged base. nih.gov The resulting abasic site is then processed by other enzymes to restore the correct DNA sequence. nih.gov

Direct Reversal of Damage: The highly mutagenic O6-methylguanine adduct is specifically repaired by the protein O6-methylguanine-DNA methyltransferase (MGMT). nih.govnih.govgulhanemedj.orgimrpress.comsigmaaldrich.com MGMT directly transfers the methyl group from the guanine to one of its own cysteine residues in a stoichiometric reaction. sigmaaldrich.com This action restores the guanine base and inactivates the MGMT protein. sigmaaldrich.com

Nucleotide Excision Repair (NER): While primarily responsible for removing bulky, helix-distorting adducts, NER can also contribute to the repair of some alkylation damage, particularly when the BER pathway is overwhelmed or deficient. nih.govwikipedia.orgresearchgate.netactanaturae.ru NER involves the removal of a short oligonucleotide patch containing the lesion, which is then resynthesized using the complementary strand as a template. wikipedia.orgresearchgate.netactanaturae.ru

The efficiency of these repair pathways can vary between different cell types and tissues, which may contribute to the organ-specific carcinogenicity of compounds like this compound. frontiersin.org

Protein Alkylation and Adduct Formation

In addition to DNA, the reactive metabolites of this compound can also alkylate proteins. ca.gov Early studies demonstrated that the methyl group of N-nitroso-N-methyl-n-butylamine binds to proteins in the liver and kidney of rats. ca.gov

Identification of Alkylated Amino Acid Residues

While direct studies identifying the specific amino acid residues alkylated by this compound are scarce, the general principles of protein alkylation suggest that amino acids with nucleophilic side chains are the primary targets. nih.govcreative-proteomics.com

The most susceptible amino acid residues to alkylation include:

Cysteine: The thiol group (-SH) of cysteine is highly nucleophilic and a common target for alkylating agents, forming a stable thioether bond. creative-proteomics.comrockefeller.edu

Lysine (B10760008): The ε-amino group (-NH2) of lysine is also a potential site for alkylation. nih.govcreative-proteomics.com

Histidine: The imidazole (B134444) ring of histidine contains nucleophilic nitrogen atoms that can be alkylated. nih.gov

Methionine: The sulfur atom in the side chain of methionine can be a target for some alkylating agents. nih.gov

Aspartic Acid and Glutamic Acid: The carboxyl groups of these acidic amino acids can also be alkylated. nih.gov

Peptide N-terminus: The free amino group at the N-terminus of a peptide chain is also a potential site for alkylation. nih.govnih.gov

The functional consequence of protein alkylation depends on the specific protein and the amino acid residue modified. Alkylation of an amino acid within the active site of an enzyme, for example, could lead to its inactivation.

Table 3: Potential Amino Acid Targets for Alkylation by this compound Metabolites

| Amino Acid | Nucleophilic Group |

| Cysteine | Thiol (-SH) |

| Lysine | ε-Amino (-NH2) |

| Histidine | Imidazole Ring |

| Methionine | Thioether (-S-CH3) |

| Aspartic Acid | Carboxyl (-COOH) |

| Glutamic Acid | Carboxyl (-COOH) |

| Peptide N-terminus | α-Amino (-NH2) |

Functional Consequences of Protein Modification on Enzyme Activity or Structural Integrity (in vitro/molecular level)

The bioactivation of N-nitroso-N-methyl-n-butylamine (NMB) is a critical step in its interaction with cellular macromolecules. This process is heavily reliant on the function of specific enzyme systems, primarily the cytochrome P450 (CYP) superfamily of enzymes. In vitro studies have been instrumental in elucidating the functional consequences of these interactions, revealing how the compound is metabolized and how this process, in turn, affects the enzymes themselves.

Metabolic studies have shown that NMB undergoes enzymatic hydroxylation and dealkylation, reactions catalyzed by certain CYP isozymes. sigmaaldrich.com The primary route of metabolic activation is thought to be an α-hydroxylation reaction mediated by CYPs, which generates unstable intermediates that ultimately yield alkylating agents. researchgate.net These reactive metabolites can then form covalent adducts with cellular macromolecules, including the enzymes that produced them.

The interaction with CYP enzymes is not unidirectional. While the enzymes modify NMB, the process itself can influence enzyme activity and integrity. The specific isozymes involved in the metabolism of NMB, such as CYP2B6, 2C9, 2C19, and 2E1, are efficient catalysts for its α-hydroxylation. researchgate.net This metabolic process is essential for the compound's mutagenic activity, as NMB is considered an indirect-acting mutagen that requires such enzymatic activation. sigmaaldrich.comresearchgate.netnih.gov The generation of reactive species during this metabolism can lead to the modification of the CYP enzymes, potentially altering their catalytic activity or leading to their inactivation, a phenomenon known as suicide inhibition.

Furthermore, the generation of radical species, such as hydroxyl radicals and nitric oxide (NO), has been shown to be involved in the activation of NMB's mutagenicity in vitro. nih.govnih.gov Hydroxyl radicals can react with NMB to generate NO, which plays a significant role in the compound's activation. nih.gov These highly reactive species can modify amino acid residues in proteins, leading to changes in protein structure and function, including enzyme inhibition or activation.

The table below summarizes key research findings on the in vitro enzymatic modification of N-nitroso-N-methyl-n-butylamine and its functional consequences.

| Research Finding | Experimental System | Functional Consequence | Reference(s) |

| NMB is metabolized via hydroxylation and dealkylation. | In vitro enzymatic assays | Activation of NMB to reactive species. | sigmaaldrich.com |

| CYP isozymes (e.g., CYP2B6, 2C9, 2C19, 2E1) catalyze NMB α-hydroxylation. | Rat liver microsomal preparations | Metabolic activation leading to mutagenicity. | researchgate.net |

| Hydroxyl radicals and nitric oxide (NO) are involved in NMB activation. | ESR spectroscopy and Ames assay | Generation of mutagenic products. | nih.gov |

| Nitrite (B80452) can be generated from N-nitrosamines by hydroxy-radicals. | Microsomal system with an artificial hydroxy-radical generating system | An alternative pathway of metabolism besides reductive denitrosation by CYP P-450. | nih.gov |

Interactions with Other Cellular Macromolecules (e.g., RNA, Lipids)

Beyond proteins, the reactive metabolites of N-nitroso-N-methyl-n-butylamine can interact with other vital cellular macromolecules, namely ribonucleic acid (RNA) and lipids. These interactions can disrupt their normal functions and contribute to cellular damage.

Interactions with RNA: Like DNA, RNA is susceptible to alkylation by the reactive electrophiles generated during NMB metabolism. The formation of RNA adducts has been documented for N-nitrosomethyl-n-alkylamines as a class. mdpi.com These adducts can alter the structure and function of various types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). Modification of mRNA can lead to errors during translation, resulting in the synthesis of non-functional or aberrant proteins. Adducts in tRNA can impair its ability to carry the correct amino acid, while modifications to rRNA can disrupt the structure and catalytic function of the ribosome, the cell's protein synthesis machinery.

Interactions with Lipids: N-nitrosamines are known to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. This oxidative stress can lead to the peroxidation of lipids, particularly the polyunsaturated fatty acids in cellular membranes.

In vitro studies on other nitrosamines, such as N-nitrosodiethylamine (NDEA), have demonstrated their capacity to induce lipid peroxidation in human erythrocytes. nih.gov This process damages cell membranes, increasing their permeability and potentially leading to hemolysis. nih.gov While direct studies on NMB are limited, it is plausible that it induces similar effects. Metabolomic analyses of cells exposed to a mixture of nitrosamines revealed significant disruptions in pathways related to fatty acid metabolism. researchgate.net Furthermore, research on N-nitrosomethylbenzylamine (NMBA) has shown that enhanced fatty acid metabolism promotes tumorigenesis. researchgate.net These findings suggest that nitrosamines, likely including NMB, can profoundly interact with and alter lipid metabolism, contributing to their pathological effects. researchgate.netresearchgate.netresearchgate.net

The table below details research findings concerning the interaction of nitrosamines with RNA and lipids.

| Macromolecule | Type of Interaction | Observed Consequence | Supporting Evidence (Compound) | Reference(s) |

| RNA | Adduct Formation | Potential for altered RNA function and protein synthesis. | N-Nitrosomethyl-n-alkylamines | mdpi.com |

| Lipids | Lipid Peroxidation | Damage to cellular membranes, induction of oxidative stress. | N-Nitrosodiethylamine (NDEA) | nih.govresearchgate.net |

| Lipids | Alteration of Metabolism | Disruption of fatty acid metabolism pathways. | Nitrosamine (B1359907) mixture, N-Nitrosomethylbenzylamine (NMBA) | researchgate.netresearchgate.net |

Perturbation of Cellular Signaling Pathways at the Molecular Level

The molecular damage and adduct formation caused by N-nitroso-N-methyl-n-butylamine and its metabolites can trigger a cascade of cellular responses by perturbing intracellular signaling pathways. These pathways are crucial for regulating fundamental cellular processes such as proliferation, survival, and apoptosis.

While specific research on NMB is scarce, studies on related N-nitrosamines and the known effects of their reactive byproducts, such as nitric oxide (NO), provide significant insights into the potential molecular perturbations.

One of the key mechanisms involves the generation of NO, which has been shown to result from the reaction of hydroxyl radicals with NMB. nih.gov NO is a well-established signaling molecule that can modulate various pathways. For instance, NO can activate the c-Jun N-terminal kinase (JNK) and ERK pathways, which are part of the mitogen-activated protein kinase (MAPK) signaling cascade. nih.gov The MAPK pathways are central to the regulation of cell proliferation, differentiation, and apoptosis. nih.gov

Furthermore, studies on mixtures of nitrosamines have indicated the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. researchgate.net This was linked to a decrease in the NAD+/NADH ratio, which inhibits the deacetylation of the NF-κB p65 subunit, leading to its activation. researchgate.net The NF-κB pathway is a critical regulator of the inflammatory response and cell survival.

Integrated proteomic and lipidomic analyses of esophageal tumorigenesis induced by N-nitrosomethylbenzylamine (NMBA) pointed towards the facilitation of the fatty acid-associated PPARα (Peroxisome proliferator-activated receptor alpha) signaling pathway. researchgate.net Proteomic analyses of cells exposed to other alkylating agents like MNNG also revealed alterations in proteins involved in signal transduction, among other cellular processes. nih.govnih.gov

The table below summarizes key signaling pathways that have been shown to be perturbed by nitrosamines or related compounds, which are likely relevant to NMB exposure.

| Signaling Pathway | Molecular Effect | Implicated Compound(s) | Reference(s) |

| Mitogen-Activated Protein Kinase (MAPK) | Activation of JNK and ERK pathways, potentially mediated by Nitric Oxide (NO). | Nitric Oxide (from NMB), 2-Aminobiphenyl | nih.govnih.gov |

| NF-κB Signaling | Activation via inhibition of p65 deacetylation, linked to altered NAD+/NADH ratio. | Nitrosamine mixture | researchgate.net |

| PPARα Signaling | Enhancement of fatty acid metabolism-associated signaling. | N-Nitrosomethylbenzylamine (NMBA) | researchgate.net |

| General Signal Transduction | Alteration in the expression of various signal transduction proteins. | N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | nih.govnih.gov |

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Compound and Metabolite Separation

Chromatography is a fundamental step in the analysis of methylbutylnitrosamine, serving to separate it from other compounds in a mixture prior to detection. jasco-global.com The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the analyte and the nature of the sample matrix. nih.gov

HPLC is a powerful separation technique based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. jasco-global.comknauer.net The separation is driven by the specific intermolecular interactions between the sample molecules and the stationary phase, causing different compounds to elute at different times. knauer.net For nitrosamines, HPLC is often performed in reverse-phase (RP) mode, where a non-polar stationary phase is used with a polar mobile phase. uv.es

Research applications utilize HPLC to separate this compound from complex biological or environmental samples. The composition of the mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. knauer.netuv.es For instance, a gradient elution can be effective for separating a wide range of analytes with different polarities. The use of additives like formic acid in the mobile phase is common, especially when HPLC is coupled with mass spectrometry, as it aids in the ionization of the target compounds. sielc.comlcms.cz

Table 1: Example HPLC Parameters for Nitrosamine (B1359907) Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., Hypersil GOLD, 1.9 µm) lcms.cz | Separates compounds based on hydrophobicity. |

| Mobile Phase A | Water + 0.1% Formic Acid lcms.cz | The primary aqueous component of the mobile phase. |

| Mobile Phase B | Methanol or Acetonitrile + 0.1% Formic Acid lcms.cz | The organic modifier used to elute compounds. |

| Elution Mode | Gradient | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of the mobile phase and analysis time. |

| Detector | UV or Mass Spectrometer | Detects the compounds as they elute from the column. |

Gas Chromatography is a highly effective technique for the separation and analysis of volatile and thermally stable compounds like this compound. epa.gov In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing a stationary phase. epa.gov Separation occurs based on the differential partitioning of compounds between the gas phase and the stationary phase.

GC methods for nitrosamines often employ a capillary column, which provides high resolution. epa.gov The selection of the column's stationary phase is critical for achieving the desired separation. For example, an Rxi-624Sil MS column has been shown to provide excellent separation of various nitrosamines in under 10 minutes. restek.com The temperature of the GC oven is typically programmed to increase during the analysis, which allows for the sequential elution of compounds with different boiling points. turkjps.org Before analysis, a sample extraction with a solvent like dichloromethane (B109758) is usually required, and this extract may be further concentrated to improve detection limits. epa.govgoogle.com

Table 2: Typical GC Operating Conditions for Nitrosamine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Rxi-624Sil MS, 30 m x 0.25 mm ID, 1.40 µm | restek.com |

| Carrier Gas | Helium | turkjps.org |

| Injection Mode | Split (e.g., 1:2) or Splitless | turkjps.org |

| Oven Program | Initial Temp: 70°C, Ramp: 20°C/min to 240°C, Hold: 3 min | turkjps.org |

| Detector | Mass Spectrometer (MS), Thermal Energy Analyzer (TEA) | epa.govb-cdn.net |

Mass Spectrometry (MS) Applications for Identification and Quantification

Mass Spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for the analysis of this compound due to its high sensitivity and specificity, allowing for both definitive identification and precise quantification. rsc.org

The coupling of liquid or gas chromatography with mass spectrometry (LC-MS and GC-MS) provides powerful platforms for detecting this compound at trace levels. chromatographyonline.comrsc.org These hyphenated techniques combine the separation power of chromatography with the detection capabilities of MS. chromatographyonline.com

In GC-MS analysis, after the compounds are separated by the GC column, they enter the ion source of the mass spectrometer where they are fragmented and ionized, typically by electron impact (EI). turkjps.org The resulting mass spectrum provides a chemical fingerprint that can be used for identification. For trace analysis, GC-MS is often operated in selected ion monitoring (SIM) mode or multiple reaction monitoring (MRM) mode, which significantly enhances sensitivity by focusing only on specific m/z values characteristic of the target analyte. restek.comedqm.eu This approach allows for the detection of nitrosamines at parts-per-billion (ppb) levels or lower. restek.comturkjps.org

LC-MS is particularly advantageous for analyzing less volatile or thermally labile metabolites that are not suitable for GC. thermofisher.com The eluent from the HPLC column is directed into an MS ion source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which ionizes the analytes from the liquid phase. b-cdn.netthermofisher.com LC-MS methods have been developed for the simultaneous quantification of multiple nitrosamines in various matrices, demonstrating excellent sensitivity and selectivity. thermofisher.comarxiv.org For instance, a method using LC coupled to a high-resolution accurate mass (HRAM) Orbitrap mass spectrometer achieved low ng/mL detection limits for a suite of nine nitrosamines. thermofisher.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is critical for elucidating the elemental composition of unknown compounds like metabolites and DNA adducts. lcms.cz This capability allows for the differentiation between compounds with very similar nominal masses.

In the context of this compound research, HRMS is used to identify products of metabolic activation. For example, studies on other nitrosamines like N'-nitrosonornicotine (NNN) have employed HRMS-based isotope-labeling methods to conduct comprehensive profiling of urinary metabolites. nih.gov This approach involves treating animal models with both the unlabeled and an isotopically labeled version of the nitrosamine and then analyzing the urine with HRMS. The presence of ion pairs with a specific mass difference confidently identifies metabolites. nih.gov This strategy is directly applicable to identifying the metabolic products of this compound, including hydroxylated species and their subsequent conjugates.

Tandem Mass Spectrometry, also known as MS/MS, is a technique where ions of a specific m/z are selected, fragmented, and then the fragment ions are analyzed. nationalmaglab.orgwikipedia.org This process provides detailed structural information, making it a powerful tool for the unambiguous confirmation of a compound's identity. nih.gov

In a typical MS/MS experiment for this compound, the intact molecule (the precursor ion) is selected in the first stage of the mass spectrometer. It is then subjected to fragmentation through collision-induced dissociation (CID), where it collides with an inert gas. nationalmaglab.orgwikipedia.org The resulting fragment ions (product ions) are analyzed in the second stage of the mass spectrometer. The specific fragmentation pattern is characteristic of the precursor ion's structure. This technique, particularly when used in Multiple Reaction Monitoring (MRM) mode on a triple quadrupole (QqQ) instrument, is the gold standard for quantification in complex matrices due to its exceptional selectivity and sensitivity. turkjps.orgedqm.eu The selection of a specific precursor-to-product ion transition for this compound ensures that only this compound is measured, eliminating potential interferences. google.com

Table 3: Common Mass Spectrometry Techniques and Their Applications for this compound

| Technique | Primary Application | Key Advantage |

|---|---|---|

| GC-MS | Quantification and identification of the volatile parent compound. chromatographyonline.com | High chromatographic efficiency for volatile compounds. |

| LC-MS | Quantification of parent compound and non-volatile metabolites. thermofisher.com | Applicable to a wider range of compound polarities and thermal stabilities. |

| HRMS | Identification of unknown metabolites and adducts. lcms.cznih.gov | High mass accuracy allows for elemental composition determination. |

| MS/MS (MRM) | Definitive structural confirmation and highly sensitive quantification. turkjps.orggoogle.com | Superior selectivity and signal-to-noise ratio for trace analysis. |

Spectroscopic Methods for Structural Analysis and Interaction Studies

Spectroscopic techniques are fundamental in the elucidation of the molecular structure of this compound and for studying its interactions with other molecules in research contexts. These methods provide detailed information on the compound's electronic and atomic configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR are particularly informative, providing a map of the carbon and hydrogen skeleton.

In ¹H NMR, the chemical shift of protons is influenced by their local electronic environment. libretexts.orgacdlabs.com Protons near the electronegative nitroso group (–N=O) are deshielded and thus appear at a higher chemical shift (downfield) compared to protons further away along the alkyl chains. acdlabs.com The methyl and butyl groups will exhibit characteristic splitting patterns (multiplicity) due to spin-spin coupling with adjacent protons, following the n+1 rule. acdlabs.comemerypharma.com

In ¹³C NMR spectroscopy, the chemical shift range is much broader than in ¹H NMR, allowing for the distinct resolution of each unique carbon atom in the molecule. oregonstate.edu The carbon atoms directly attached to the nitrogen of the nitrosamine group are significantly influenced by its electron-withdrawing nature. The chemical shifts can be predicted based on established substituent effects. libretexts.orgorganicchemistrydata.org

While specific experimental spectral data for this compound is not broadly published, expected chemical shifts can be estimated based on data from analogous N-nitrosamines and general principles of NMR spectroscopy. pitt.educarlroth.comsigmaaldrich.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on general chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.

| Atom | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | -N-C H₃ | ~3.0 - 4.0 | ~30 - 45 |

| C1' | -N-C H₂-CH₂-CH₂-CH₃ | ~3.5 - 4.5 | ~45 - 60 |

| C2' | -N-CH₂-C H₂-CH₂-CH₃ | ~1.5 - 1.8 | ~25 - 35 |

| C3' | -N-CH₂-CH₂-C H₂-CH₃ | ~1.2 - 1.5 | ~15 - 25 |

| C4' | -N-CH₂-CH₂-CH₂-C H₃ | ~0.8 - 1.0 | ~10 - 15 |

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic transitions. N-nitrosamines, including this compound, exhibit characteristic absorption bands in the UV region. oak.go.krresearchgate.net

Typically, two main absorption bands are observed for nitrosamines:

A strong absorption band around 230-235 nm. This is attributed to a π → π* electronic transition within the N-N=O chromophore. researchgate.net

A weaker absorption band at a longer wavelength, generally around 330-340 nm. This band corresponds to an n → π* transition, involving the non-bonding electrons on the oxygen and nitrogen atoms. oak.go.krresearchgate.net

The position and intensity of these bands can be influenced by the solvent and molecular environment. These spectral features are useful for both qualitative detection and quantitative analysis. upi.edulibretexts.org

Interaction studies using UV-Vis spectroscopy have also been explored. For instance, research has investigated the interaction of N-nitrosamines with metalloporphyrin complexes, where changes in the UV-Vis spectrum, such as a red shift (bathochromic shift) of the Soret band, were observed. nih.govacs.org However, studies have also shown that such shifts are not always selective for the nitrosamine moiety and can be caused by impurities or other functional groups, requiring careful interpretation of the results. nih.govnih.gov

Table 2: General UV-Vis Absorption Characteristics for N-Alkylnitrosamines

| Transition Type | Typical Wavelength (λmax) | Molar Absorptivity (ε) | Description |

| π → π | ~230 nm | High | Strong absorption |

| n → π | ~340 nm | Low | Weak absorption |

Development of Novel Detection and Quantification Assays in Research Models

The need for sensitive and efficient methods to monitor nitrosamines has driven the development of advanced analytical assays. While established methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are widely used for their high sensitivity and selectivity, research continues to focus on creating novel, faster, and more accessible detection techniques for research applications. nih.govresearchgate.net

Recent advancements focus on several areas:

Improving Existing Technologies: Efforts are ongoing to enhance the performance of LC-MS/MS methods, achieving lower limits of quantification (LOQ) and improving accuracy for a wide range of nitrosamines in complex matrices. researchgate.netsciex.com Highly sensitive methods capable of detecting nitrosamines at ng/g levels have been developed. sciex.com

Novel In Vitro Assays: There is significant interest in developing new in vitro testing strategies to assess the biological implications of nitrosamines. The Health and Environmental Sciences Institute (HESI) has launched research programs to identify alternative in vitro approaches to standard mutagenicity tests like the Ames test. oup.comhesiglobal.org This includes harmonizing protocols for assays like the HepaRG cell-based system to better predict outcomes. hesiglobal.org

Biosensors and Chemosensors: The development of chemosensors offers a potential route for rapid and selective detection. As mentioned, metalloporphyrin-based sensors that change color upon binding to nitrosamines have been explored, although selectivity remains a challenge that requires further research. acs.orgnih.gov

Bioinformatic and Modeling Approaches: Computational methods are being developed to predict the properties of nitrosamines and to identify novel sequences or peptides in complex biological samples that may interact with or be markers for these compounds. hesiglobal.orgnih.gov This includes the development of (Quantitative) Structure-Activity Relationship ((Q)SAR) models to predict mutagenicity hazards without direct testing. hesiglobal.org

These novel assays and methodologies are crucial for advancing research into the behavior and effects of nitrosamines in various experimental models, moving beyond simple quantification to explore functional and interactive aspects in complex systems. plos.org

Table 3: Comparison of Selected Nitrosamine Detection Methodologies

| Methodology | Principle | Key Advantages | Application in Research Models |

| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | High sensitivity, well-established for volatile nitrosamines. | Quantification in environmental and biological samples. nih.gov |

| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry. | High sensitivity and specificity for a broad range of nitrosamines, including non-volatile ones. researchgate.net | Gold standard for quantification in pharmaceutical and biological matrices. researchgate.netsciex.com |

| Alternative In Vitro Assays | Cell-based assays (e.g., HepaRG), mutagenicity tests. | Provide data on biological activity and mechanisms. | Assessing mutagenic potential and cellular responses in research models. hesiglobal.org |

| Chemosensors | Molecular probes that signal (e.g., color change) upon binding to the target analyte. | Potential for rapid, real-time detection. | Screening and interaction studies, though development is ongoing. nih.govnih.gov |

Environmental Chemistry and Formation Research

Precursors and Environmental Formation Mechanisms

N-nitrosamines, including Methylbutylnitrosamine, are not typically manufactured for commercial purposes but are formed in the environment from the chemical reaction of precursors. frontiersin.orgup.ac.za The formation of these compounds can occur under specific conditions in various settings, such as industrial processes, water treatment facilities, and even in the atmosphere. tandfonline.comepa.gov The primary precursors are secondary amines and a nitrosating agent. For this compound, the precursor amine is methylbutylamine.

The fundamental reaction for the formation of this compound is the nitrosation of its secondary amine precursor, methylbutylamine. This reaction involves an amine compound reacting with a nitrosating agent. tandfonline.comsmolecule.com Nitrous acid (HNO₂) is a common nitrosating agent, which is often formed in situ from nitrite (B80452) salts (like sodium nitrite) under acidic conditions. smolecule.comresearchgate.net

The general mechanism for the nitrosation of a secondary amine is as follows:

In an acidic environment, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂).

Two molecules of nitrous acid can then form dinitrogen trioxide (N₂O₃), which is a powerful nitrosating agent.

The secondary amine (in this case, methylbutylamine) uses its lone pair of electrons on the nitrogen atom to attack the electrophilic nitrogen atom of the nitrosating agent.

This is followed by the loss of a proton and a leaving group (such as a hydroxide (B78521) ion) to form the stable N-nitrosamine. researchgate.net

Other nitrosating agents can include nitrogen oxides (NOx) present in the atmosphere, which can lead to the atmospheric formation of nitrosamines. epa.gov During water disinfection, particularly with chloramination, reactive nitrogen species can be formed that also act as nitrosating agents. tandfonline.comresearchgate.net

A specific example of precursor interaction leading to a complex nitrosamine (B1359907) related to this compound is the formation of N-nitroso-N-(1-methylacetonyl)-3-methylbutylamine (NMAMBA). Researchers have found that this compound can arise from the interaction of isoamylamine (B31083) (a form of methylbutylamine) and acetoin (B143602) (3-hydroxy-2-butanone), which are found in certain moldy foods. acs.org Subsequent oxidative nitrosation leads to the formation of the nitrosamine. acs.org

The rate and extent of this compound formation are significantly influenced by several environmental factors, including pH, temperature, and the presence of catalysts. tandfonline.comnih.gov

pH: The pH of the environment is a critical factor. The nitrosation of secondary amines is typically most efficient in acidic conditions, often in a pH range of 3 to 4. acs.org This is because these conditions favor the formation of the active nitrosating agent, nitrous acid, from nitrite. researchgate.net However, nitrosamine formation has been observed under other pH conditions. For instance, during water treatment with chloramines, higher accumulation rates of N-nitrosodimethylamine (NDMA) have been noted at a pH of 8. researchgate.net In some biological contexts, microorganisms like Candida albicans can enhance nitrosation by creating localized acidic microenvironments. researchgate.net

Temperature: Temperature affects the kinetics of chemical reactions, including nitrosation. An increase in temperature generally increases the rate of reaction. Studies on mercury methylation, a different environmental transformation, show an optimal temperature range, after which the process rate decreases. pjoes.com While specific optimal temperatures for this compound formation are not detailed in the provided literature, general chemical principles suggest that temperature would play a role in its formation rate.

Catalysts: Certain substances can catalyze the nitrosation reaction. For example, some anions like thiocyanate (B1210189) and halides can accelerate the process. In biological systems, certain bacteria and fungi may possess enzymatic machinery or produce metabolites that facilitate the formation of nitrosamines. researchgate.net For example, Candida albicans has been shown to augment the formation of benzylmethylnitrosamine from its precursors, not only by lowering pH but also through cell-mediated catalysis. researchgate.net

Table 1: Influence of Environmental Conditions on Nitrosamine Formation

| Condition | Effect on Formation | Mechanism/Reason | Citation |

|---|---|---|---|

| pH | Optimal formation typically occurs in acidic conditions (e.g., pH 3-4). However, formation can occur at neutral or alkaline pH depending on the specific nitrosating agent (e.g., chloramines). | Acidic pH facilitates the formation of the active nitrosating agent N₂O₃ from nitrite. | researchgate.netacs.orgresearchgate.net |

| Temperature | Increased temperature generally increases reaction rates, potentially accelerating nitrosamine formation up to an optimal point. | General chemical kinetics principles. | pjoes.com |

| Catalysts | Certain anions (e.g., thiocyanate) and microorganisms can accelerate the reaction. | Catalysts can provide alternative reaction pathways with lower activation energy. Microbes can create favorable local conditions (e.g., low pH) or have enzymatic activity. | researchgate.net |

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For this compound, these pathways primarily include photolysis (degradation by light) and, to a lesser extent, chemical hydrolysis and oxidation. acs.org